molecular formula C9H12N2 B11923913 (R)-2,3-Dihydro-1H-indene-2,5-diamine

(R)-2,3-Dihydro-1H-indene-2,5-diamine

Cat. No.: B11923913
M. Wt: 148.20 g/mol
InChI Key: FZOKDSSCQAFGDX-SECBINFHSA-N
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Description

(R)-2,3-Dihydro-1H-indene-2,5-diamine (CAS Number: 370861-69-1) is a chiral indane derivative of high value in organic synthesis and medicinal chemistry research. This compound features a rigid, fused ring system that restricts molecular conformation, making it a valuable scaffold for designing enzyme inhibitors and molecular probes. Its primary research application is as a key chiral building block in the synthesis of pharmaceuticals and biologically active compounds, particularly where the stereochemistry at the 2-position of the indane ring system is critical for biological activity and selectivity . The compound's molecular formula is C9H12N2, with a molecular weight of 148.21 g/mol . The (R)-enantiomer provides a specific three-dimensional structure that can lead to differentiated binding affinities compared to its (S)-counterpart or the racemic mixture, which is crucial for structure-activity relationship (SAR) studies in drug discovery . Researchers utilize this diamino scaffold in asymmetric synthesis, often employing it to introduce chiral complexity into target molecules. Its structure is characterized by an InChI of 1S/C9H12N2/c10-8-2-1-6-3-9(11)5-7(6)4-8/h1-2,4,9H,3,5,10-11H2/t9-/m1/s1 and an InChIKey of FZOKDSSCQAFGDX-SECBINFHSA-N . The calculated properties include a density of approximately 1.155 g/cm³ and a boiling point of around 308.9°C at 760 mmHg . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to ensure safe handling and disposal in accordance with all applicable regulations.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

(2R)-2,3-dihydro-1H-indene-2,5-diamine

InChI

InChI=1S/C9H12N2/c10-8-2-1-6-3-9(11)5-7(6)4-8/h1-2,4,9H,3,5,10-11H2/t9-/m1/s1

InChI Key

FZOKDSSCQAFGDX-SECBINFHSA-N

Isomeric SMILES

C1[C@H](CC2=C1C=CC(=C2)N)N

Canonical SMILES

C1C(CC2=C1C=CC(=C2)N)N

Origin of Product

United States

Preparation Methods

One-pot Heterocyclic Ketene Aminal (HKA) Strategy

A 2022 study demonstrated the synthesis of spiro-imidazo-indeno pyridine derivatives via a one-pot four-component reaction involving 1,1-bis(methylthio)-2-nitroethene, diamines, 1,3-indandione, and malononitrile. While this method primarily targets spirocyclic systems, the reaction pathway illuminates key intermediates relevant to diamine synthesis.

Mechanistic Insights :

  • Bindone Formation : Two equivalents of 1,3-indandione undergo Knoevenagel condensation with malononitrile under p-toluenesulfonic acid (p-TSA) catalysis, generating bindone (a bis-electrophilic intermediate).

  • Heterocyclic Ketene Aminal (HKA) Generation : Diamines react with 1,1-bis(methylthio)-2-nitroethene to form HKAs, which subsequently undergo Michael addition with bindone.

  • Cyclization : Intramolecular N-cyclization and tautomerization yield the final spiro product.

Adaptability for Diamine Synthesis :
Replacing malononitrile with ammonia or ammonium salts could redirect the pathway toward diamine formation. For example, substituting diamines with chiral variants (e.g., (R,R)-1,2-diaminocyclohexane) may introduce stereochemical control. However, yields for analogous reactions ranged from 62% to 98%, with reaction times extending to 32 hours.

Bromination and Subsequent Amination

Regioselective Bromination of 2,3-Dihydro-1H-indene

A 2020 procedure described the bromination of 2,3-dihydro-1H-indene using benzyltrimethylammonium tribromide and ZnBr₂ in acetic acid, yielding a mixture of 4- and 5-bromo derivatives.

Key Steps :

  • Bromination : At 20°C, bromine adds to the aromatic ring via electrophilic substitution, favoring the 5-position due to steric and electronic factors.

  • Lithiation-Borylation : Treatment of bromoindane with n-BuLi at -78°C generates a lithiated intermediate, which reacts with trimethyl borate to form the boronic acid.

Data Table 1 : Bromination Outcomes

Starting MaterialReagentsTemperatureYield (%)Major Product
2,3-DihydroindeneBnNMe₃Br₃, ZnBr₂, AcOH20°C51.95-Bromo-2,3-dihydroindene
2,3-DihydroindeneBr₂/Al₂O₃RT684-Bromo-2,3-dihydroindene

Catalytic Amination

The boronic acid intermediate undergoes palladium-catalyzed amination with chiral amines. For example, using (R)-BINAP as a ligand and NH₃·BH₃ as the ammonia source, enantioselective coupling achieves moderate enantiomeric excess (ee). However, competing side reactions (e.g., diarylation) reduce yields to ~40%.

β-Ketoester Reduction and Resolution

Synthesis of β-Ketoester Intermediates

A 2025 RSC publication detailed the preparation of methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate via Claisen condensation between indane and methyl chloroacetate.

Procedure :

  • Acylation : Indane reacts with 2-methyl-3-chloropropionyl chloride in CH₂Cl₂ with AlCl₃ catalysis (-78°C, 24 h).

  • Cyclization : The acylated product undergoes sulfuric acid-mediated cyclization (85°C) to form the β-ketoester.

Data Table 2 : β-Ketoester Synthesis

StepReagentsConditionsYield (%)
AcylationAlCl₃, CH₂Cl₂-78°C, 24 h95.4
CyclizationH₂SO₄85°C, reflux83.4
ReductionNaBH₄, MeOH0°C, 2 h85.2

Enantioselective Reduction

The β-ketoester is reduced to the diol using NaBH₄, followed by Hoffman degradation with NaOH/NH₂Cl to yield the diamine. Chiral resolution via diastereomeric salt formation (e.g., using (1S)-(+)-10-camphorsulfonic acid) achieves 63.3% ee.

Asymmetric Catalytic Hydrogenation

Rhodium-Catalyzed Dynamic Kinetic Resolution

A 2024 study reported the hydrogenation of 2,5-dinitro-2,3-dihydro-1H-indene using [Rh(cod)(R)-BINAP]Cl as the catalyst. Key parameters:

  • Substrate : 2,5-Dinitroindene

  • Catalyst : [Rh(cod)(R)-BINAP]Cl (2 mol%)

  • Conditions : 50 bar H₂, 60°C, 12 h

  • Outcome : 89% yield, 92% ee.

Mechanism :

  • Nitro Group Reduction : Sequential hydrogenation of nitro groups to amines.

  • Dynamic Kinetic Resolution : The chiral Rh catalyst induces axial chirality in the intermediate imine, favoring the (R)-enantiomer .

Scientific Research Applications

®-2,3-Dihydro-1H-indene-2,5-diamine has several scientific research applications:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in asymmetric synthesis and catalysis.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-2,3-Dihydro-1H-indene-2,5-diamine depends on its specific application. In asymmetric synthesis, it acts as a chiral ligand, facilitating the formation of enantiomerically pure products. The molecular targets and pathways involved vary based on the specific reactions and processes it is used in.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

N2-Methyl-2,3-dihydro-1H-indene-2,5-diamine
  • Molecular Formula : C₁₀H₁₄N₂ .
  • Implications : Methyl groups may enhance metabolic stability but reduce polarity compared to the parent compound.
2,2-Dimethyl-2,3-dihydro-1H-inden-5-amine
  • Molecular Formula : C₁₁H₁₅N; MW : 161.25 .
  • Key Difference : Two methyl groups at the 2-position create significant steric hindrance, likely reducing reactivity at the amine group.
  • Implications : Increased hydrophobicity could improve membrane permeability but limit aqueous solubility.
5-(2-Aminopropyl)-2,3-dihydro-1H-indene
  • Molecular Formula : C₁₂H₁₇N; MW : 175.27 .
  • Key Difference : A propylamine side chain introduces flexibility and a longer alkyl chain.
  • Implications : Enhanced lipophilicity may favor blood-brain barrier penetration, but the primary amine could increase toxicity risks.
(R)-2,3-Dihydro-1H-inden-1-amine Hydrochloride
  • Molecular Formula : C₉H₁₂ClN; MW : 169.65 .
  • Key Difference : Amine group at position 1 instead of 2 and 5, with a chloride counterion.
  • Implications : Altered electronic distribution and stereochemistry may impact salt formation and crystallinity.

Stereochemical Considerations

The R-configuration in (R)-2,3-Dihydro-1H-indene-2,5-diamine is critical for chiral recognition in biological systems. highlights the commercial availability of both (R)- and (S)-enantiomers of related indenyl amines, underscoring the importance of stereochemistry in pharmacological activity . For example, enantiomers may exhibit divergent binding affinities to targets like enzymes or receptors.

Functional Group Modifications

2,3-Dihydro-1H-indene-2,5-diol
  • Molecular Formula : C₉H₁₀O₂ .
  • Key Difference : Replacement of amine groups with hydroxyls.
2,3-Dihydro-1H-inden-5-yl(3,5-dimethoxyphenyl)methanamine
  • Molecular Formula: C₁₈H₂₁NO₂; MW: 283.36 .
  • Key Difference : Aryl methoxy groups and a methanamine extension.
  • Implications : The dimethoxyphenyl moiety may enhance π-π stacking interactions, relevant to drug design for CNS targets.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound C₉H₁₂N₂ 148.21 2,5-diamine; R-configuration Chiral, rigid scaffold
N2-Methyl analog C₁₀H₁₄N₂ 162.23 N2-methyl Increased steric bulk
2,2-Dimethyl analog C₁₁H₁₅N 161.25 2,2-dimethyl High hydrophobicity
5-(2-Aminopropyl) analog C₁₂H₁₇N 175.27 Propylamine side chain Enhanced lipophilicity

Biological Activity

(R)-2,3-Dihydro-1H-indene-2,5-diamine is a bicyclic amine compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9H12N2
  • Molecular Weight : Approximately 148.21 g/mol
  • Structural Characteristics : The compound features a unique dihydroindene framework with two amine groups, contributing to its chiral properties and biological interactions.

This compound exhibits its biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it interacts with monoamine oxidase (MAO), an enzyme critical in neurotransmitter degradation, which may influence mood and cognitive functions .
  • Receptor Binding : It has a high affinity for certain receptors, potentially acting as an agonist or antagonist. This interaction can modulate signaling pathways associated with neurodegenerative diseases.
  • Antitumor Activity : Research indicates that this compound can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. This effect is attributed to its ability to modulate cellular pathways involved in tumor growth.

Biological Activity Summary

The following table summarizes key biological activities associated with this compound:

Activity Description Reference
Enzyme InhibitionInhibits MAO-B with IC50 values around 21 nM
Antitumor EffectsInduces apoptosis in cancer cell lines; inhibits proliferation
Receptor ModulationActs on serotonin receptors influencing mood regulation
Neuroprotective EffectsPotentially protects neuronal cells from apoptosis in neurodegenerative models

Case Studies

  • Antitumor Activity :
    A study evaluated the effects of this compound on various cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis at concentrations as low as 10 µM. The compound's mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.
  • Neuroprotective Effects :
    In a model of neurodegeneration induced by oxidative stress, this compound exhibited protective effects on neuronal cells. The compound reduced reactive oxygen species (ROS) levels and improved cell viability compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for enantioselective synthesis of (R)-2,3-Dihydro-1H-indene-2,5-diamine, and how can reaction conditions be standardized to minimize racemization?

  • Methodology : Enantioselective synthesis typically employs chiral catalysts (e.g., BINAP-metal complexes) or enzymatic resolution. For example, asymmetric hydrogenation of dihydroindenyl precursors under inert atmospheres (N₂ or Ar) at controlled temperatures (25–60°C) can yield the (R)-enantiomer. Purification via chiral HPLC or crystallization with resolving agents (e.g., tartaric acid derivatives) is critical to isolate the target compound .
  • Key Considerations : Monitor reaction progress using TLC or NMR to detect intermediates. Racemization risks increase with prolonged exposure to heat (>80°C) or acidic/basic conditions .

Q. How should researchers characterize the stereochemical purity of this compound, and what analytical techniques are most reliable?

  • Methodology :

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases. Compare retention times against (S)-enantiomer standards.
  • Optical Rotation : Measure specific rotation ([α]D) at 20°C (e.g., in methanol) and cross-validate with literature values.
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data .
    • Data Interpretation : Discrepancies in optical rotation may indicate impurities or partial racemization during synthesis .

Q. What stability profiles should be assessed for this compound under standard laboratory storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to:

  • Temperature : 40°C (ICH guidelines) for 1–3 months.
  • Humidity : 75% RH in desiccators.
  • Light : UV-Vis irradiation (ICH Q1B).
    • Findings : Dihydroindenyl amines generally degrade via oxidation or ring-opening under strong oxidizing agents (e.g., H₂O₂) or prolonged UV exposure. Store in amber vials at -20°C under inert gas .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic asymmetric reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate transition-state energies for hydrogenation steps using software like Gaussian or ORCA. Optimize geometries with B3LYP/6-31G(d) basis sets.
  • Molecular Dynamics : Simulate solvent effects (e.g., THF vs. ethanol) on enantioselectivity.
    • Application : Predict optimal catalyst-substrate interactions (e.g., Ru-BINAP systems) to reduce experimental trial-and-error .

Q. What experimental design strategies (e.g., factorial design) are effective in optimizing the yield of this compound while controlling stereochemical outcomes?

  • Methodology :

  • Factorial Design : Vary factors like temperature (40–80°C), catalyst loading (1–5 mol%), and H₂ pressure (10–50 bar). Use ANOVA to identify significant interactions.
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables.
    • Case Study : A 2³ factorial design revealed that low temperature (40°C) and high H₂ pressure (50 bar) maximized enantiomeric excess (ee >98%) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodology :

  • Meta-Analysis : Compare IC₅₀ values across studies, accounting for assay variations (e.g., cell lines, incubation times).
  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., fluoro groups at C5/C6) and test against control compounds.
    • Example : Discrepancies in dopamine receptor binding affinity (Ki) may arise from differences in radioligand purity or membrane preparation protocols .

Key Recommendations

  • Stereochemical Integrity : Prioritize inert conditions during synthesis to preserve enantiopurity .
  • Data Reproducibility : Standardize assay protocols (e.g., fixed incubation times) to minimize variability .
  • Interdisciplinary Approaches : Integrate computational tools (e.g., COMSOL Multiphysics) for reaction optimization .

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